Triethylenemelamine

説明

Tretamine is a member of 1,3,5-triazines. It has a role as an insect sterilant and an alkylating agent.

Toxic alkylating agent used in industry; also as antineoplastic and research tool to produce chromosome aberrations and cancers.

Triethylenemelamine is a trisaziridine alkylating agent with antineoplastic and carcinogenic properties. Used to induce cancer in experimental animal models, triethylenemelamine ethylates DNA, resulting in inhibition of DNA replication, unscheduled DNA synthesis, chromosomal aberrations, and sister chromatid exchanges. This agent also exhibits reproductive toxicities. (NCI04)

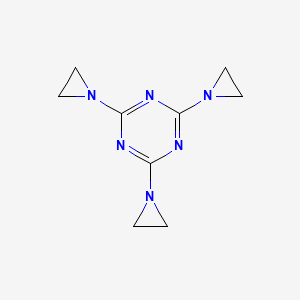

Structure

3D Structure

特性

IUPAC Name |

2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-2-13(1)7-10-8(14-3-4-14)12-9(11-7)15-5-6-15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCJMVBFZDHPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026225 | |

| Record name | Triethylenemelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylenemelamine is an odorless white crystalline powder. Melting point 160 °C, then rapidly polymerizes to a white solid. Almost immediate degradation at pH 3.0; rapid degradation at pH 5.0; and very little degradation at pH 7.5. (NTP, 1992), White, odorless solid; [Hawley] White to off-white crystalline powder; [MSDSonline] | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenemelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), WT/WT @ 26 °C: WATER 40%, CHLOROFORM 28.1%, METHYLENE CHLORIDE 19.7%, DIOXANE 9.6%, ETHANOL 7.7%, DIMETHYL CELLOSOLVE 4.8%, ETHYL ACETATE 4.5%, CARBON TETRACHLORIDE 3.6%, ACETONE 10.6%, METHYL ETHYL KETONE 4.7%, METHANOL 12.5%, BENZENE 5.6%, Soluble in oxygenated and chlorinated solvents. | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000361 [mmHg] | |

| Record name | Triethylenemelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MINUTE CRYSTALS FROM CHLOROFORM, WHITE, CRYSTALLINE POWDER | |

CAS No. |

51-18-3 | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenemelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triethylenemelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethylenemelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7IY6HZG9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

282 °F (decomposes) (NTP, 1992), @ 160 °C, IT INITIALLY MELTS, THEN RAPIDLY POLYMERIZES TO WHITE SOLID | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triethylenemelamine: A Technical Guide to its Chemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenemelamine (TEM), also known as Tretamine, is a trifunctional aziridine compound with the chemical formula C₉H₁₂N₆. Historically used as an antineoplastic agent, it functions as a potent alkylating agent, a property that also underlies its mutagenic and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the chemical properties of Triethylenemelamine, its synthesis, and its mechanism of action, with a focus on the cellular pathways it perturbs. The information is presented to support research and development activities involving this and similar alkylating compounds.

Chemical and Physical Properties

Triethylenemelamine is an odorless, white crystalline powder.[1] It is susceptible to polymerization with heat or moisture and exhibits pH-dependent stability, degrading almost immediately at a pH of 3.0, rapidly at a pH of 5.0, with minimal degradation at a pH of 7.5.[1][3] Aqueous solutions are known to polymerize at room temperature, but ampuled aqueous solutions can be stable for approximately three months when stored at 4°C.[1][2]

Quantitative Physicochemical Data

The key physicochemical properties of Triethylenemelamine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₆ | [4] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 160 °C (decomposes) | [1][4] |

| Boiling Point | 430.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.617 g/cm³ | [4] |

| Vapor Pressure | 1.32 x 10⁻⁷ mmHg at 25°C | [4] |

| Flash Point | 214 °C |[4] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source |

|---|---|---|

| Water Solubility | < 1 mg/mL at 16.1°C | [5] |

| LogP | -0.473 | [4] |

| XLogP3 | 0.7 | [4] |

| Log₁₀WS (Water Solubility in mol/L) | -0.18 (Calculated) |[3] |

Table 3: Acid-Base Properties and Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| pKa | 3.13 ± 0.10 (Predicted) | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Complexity | 205 |[4] |

Table 4: Spectroscopic Data

| Technique | Data | Source |

|---|---|---|

| UV Max Absorption | 222 nm | [1] |

| ¹H NMR | Spectrum available | [1] |

| GC-MS | Spectra available in NIST database |[1] |

Experimental Protocols

Synthesis of Triethylenemelamine

Triethylenemelamine is synthesized from the reaction of cyanuric chloride with ethylenimine.[1] The reaction is a nucleophilic substitution where the nitrogen of the ethylenimine attacks the electrophilic carbon of the triazine ring, displacing a chloride ion. This occurs for all three chlorine atoms on the cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Ethylenimine

-

Acid scavenger (e.g., sodium carbonate, triethylamine)[7][8]

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Dissolve cyanuric chloride in the chosen anhydrous solvent in the reaction vessel and cool the mixture (e.g., to 0-5°C).[7]

-

Slowly add a solution of ethylenimine and the acid scavenger to the cyanuric chloride solution while maintaining the low temperature and stirring vigorously.[7]

-

After the addition is complete, allow the reaction to proceed for a set time (e.g., 3 hours) at the controlled temperature.[7]

-

The reaction mixture, likely a suspension, is then filtered to remove the salt byproduct (e.g., sodium chloride).

-

The filtrate containing the product is then processed, which may involve washing with aqueous solutions to remove impurities.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude Triethylenemelamine can be purified by recrystallization from a suitable solvent like chloroform.[1]

Synthesis Workflow for Triethylenemelamine

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance.[9] For a basic compound like Triethylenemelamine, this involves titration with a strong acid.

Materials:

-

Triethylenemelamine sample

-

Standardized strong acid titrant (e.g., 0.1 M HCl)

-

High-purity water

-

Calibrated pH meter and electrode

-

Burette

-

Stirrer

-

Inert salt to maintain constant ionic strength (e.g., KCl)[9]

Procedure:

-

Sample Preparation: Prepare a solution of Triethylenemelamine of known concentration (e.g., 1 mM) in high-purity water containing a constant concentration of an inert salt.[9]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add the standardized HCl titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Collection: Continue the titration past the equivalence point, where the pH changes most rapidly.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the Triethylenemelamine has been protonated.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

Triethylenemelamine solid

-

Solvent of interest (e.g., water, buffers, organic solvents)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure closures

-

Centrifuge and/or filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid Triethylenemelamine to a vial containing the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of Triethylenemelamine in the clear, saturated solution using a validated analytical method.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid to ensure no phase changes or degradation occurred during the experiment.

Mechanism of Action and Signaling Pathways

Triethylenemelamine is a polyfunctional alkylating agent. Its three aziridine rings are highly strained and reactive. In an acidic environment, the aziridine rings can be protonated, which facilitates their opening and the formation of a reactive aziridinium ion. This electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably DNA.

The primary mechanism of its cytotoxic and mutagenic effects is the alkylation of DNA bases. This can lead to several outcomes:

-

Monoalkylation: A single aziridine arm reacts with a DNA base.

-

Cross-linking: The multiple reactive sites on a single TEM molecule can react with two different DNA bases, leading to intra-strand or inter-strand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

The formation of DNA adducts and cross-links triggers a cellular cascade known as the DNA Damage Response (DDR). While specific pathways for Triethylenemelamine are not fully elucidated in the literature, a generalized response to such DNA damage can be described.

Inferred DNA Damage Response Pathway

Pathway Description:

-

Initiation: Triethylenemelamine enters the cell and alkylates DNA, creating bulky adducts and cross-links.

-

Sensing: These DNA lesions are recognized by sensor proteins, such as the MRE11-RAD50-NBS1 (MRN) complex for double-strand breaks that can arise from replication fork collapse, and Replication Protein A (RPA) which binds to single-stranded DNA exposed during repair processes.

-

Signal Transduction: The sensor proteins recruit and activate master regulatory kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a host of downstream transducer proteins, including the checkpoint kinases CHK1 and CHK2.

-

Effector Activation: The activated transducer kinases phosphorylate effector proteins, such as the p53 tumor suppressor and CDC25 phosphatases.

-

Cellular Outcomes: This signaling cascade culminates in several cellular responses aimed at preserving genomic integrity:

-

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair before the damage is permanently encoded through replication.

-

DNA Repair: Specific DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), are activated to remove the DNA adducts.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis) to eliminate the potentially cancerous cell.

-

Safety and Handling

Triethylenemelamine is classified as highly toxic and a potential carcinogen.[4] It should be handled with extreme caution in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All work should be conducted in a certified chemical fume hood. Due to its reactivity with moisture, it should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

Triethylenemelamine is a well-characterized alkylating agent with a rich history in chemotherapy research. Its chemical properties, particularly the reactivity of its aziridine rings, dictate its biological function. Understanding its physicochemical characteristics, methods of synthesis, and its impact on cellular signaling pathways is crucial for researchers working with this compound and for the development of new generations of DNA-targeting therapeutics. The data and protocols presented in this guide serve as a comprehensive resource for professionals in the fields of chemistry, pharmacology, and drug development.

References

- 1. Triethylenemelamine | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triethylenemelamine - Wikipedia [en.wikipedia.org]

- 3. Triethylenemelamine (CAS 51-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Triethylenemelamine|lookchem [lookchem.com]

- 5. TRIETHYLENEMELAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

Triethylenemelamine (TEM): A Technical Guide to its Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenemelamine (TEM), also known as Tretamine, is a polyfunctional alkylating agent that has historically been used in cancer chemotherapy.[1][2] As a member of the aziridine class of compounds, its cytotoxic effects are exerted through the covalent modification of cellular macromolecules, primarily deoxyribonucleic acid (DNA). This document provides a detailed technical overview of the mechanism of action of TEM, focusing on its chemical activation, interaction with DNA, and the subsequent cellular signaling cascades that lead to cell death. It is intended to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.

The Chemical Basis of TEM's Alkylating Activity

Triethylenemelamine is a 1,3,5-triazine substituted with three aziridinyl rings.[3][4] These three-membered heterocyclic rings are central to its alkylating capabilities. The inherent ring strain and the presence of a nitrogen atom make the aziridine groups susceptible to protonation under acidic conditions, which are often found in the hypoxic microenvironment of tumors.

Activation via Protonation

The mechanism is initiated by the protonation of one of the aziridine ring nitrogens. This acid-catalyzed step converts the neutral aziridine into a highly reactive aziridinium ion.[5] This electrophilic intermediate is a potent alkylating species, readily reacting with nucleophilic sites on cellular macromolecules.

DNA as the Primary Target

The primary cellular target for TEM is DNA. The aziridinium ion preferentially attacks the N7 position of guanine and, to a lesser extent, the N1 and N3 positions of adenine within the DNA structure.[6][7] This reaction forms a stable, covalent bond between the drug and the DNA base.

Because TEM possesses three aziridinyl groups, it is a trifunctional alkylating agent. After the first alkylation event, the other two aziridine rings can undergo the same activation process, enabling them to react with other nucleophilic sites. This polyfunctionality allows TEM to form two main types of DNA adducts:

-

Intrastrand Cross-links: Covalent bonds between two bases on the same DNA strand.

-

Interstrand Cross-links (ICLs): Covalent bonds between bases on opposite strands of the DNA double helix.[5][6]

Interstrand cross-links are the most cytotoxic lesions, as they physically prevent the separation of the DNA strands, a critical step for both DNA replication and transcription.[8][9]

Caption: Diagram 1: TEM Activation and DNA Alkylation.

Cellular Consequences of TEM-Induced DNA Damage

The formation of DNA cross-links by TEM triggers a cascade of cellular events, ultimately leading to apoptosis (programmed cell death). This process is a key component of its anti-neoplastic effect.

Inhibition of Essential Cellular Processes

The covalent cross-links introduced by TEM create physical blocks on the DNA template. This has two major immediate consequences:

-

Replication Fork Stalling: During DNA synthesis, the replication machinery is unable to proceed past an interstrand cross-link, leading to the collapse of the replication fork.

-

Transcription Inhibition: RNA polymerase is blocked by the DNA adducts, preventing the synthesis of messenger RNA (mRNA) and subsequent protein production.

This disruption of fundamental cellular processes is particularly detrimental to rapidly dividing cells, such as cancer cells, which explains the selective toxicity of alkylating agents.[8]

Activation of DNA Damage Response (DDR) Pathways

Cells possess sophisticated surveillance systems to detect and respond to DNA damage. The bulky lesions created by TEM are recognized by proteins of the DNA Damage Response (DDR) pathway. This recognition initiates a signaling cascade that attempts to repair the damage. However, the complexity of interstrand cross-links makes them particularly difficult to repair.

If the damage is too extensive to be repaired, the DDR pathway shifts from a pro-survival to a pro-apoptotic signal. This typically involves the activation of key sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and the subsequent phosphorylation of downstream effectors, leading to cell cycle arrest and the initiation of apoptosis.

Caption: Diagram 2: Cellular Response to TEM-Induced DNA Damage.

Quantitative Analysis of TEM Activity

While TEM is an older chemotherapeutic agent, and extensive modern quantitative datasets are less common than for newer drugs, its activity can be characterized by standard pharmacological metrics. The table below summarizes representative data for alkylating agents, providing a context for the potency of this drug class.

| Parameter | Cell Line | Value | Reference Context |

| IC50 (50% Inhibitory Concentration) | Human Tumor Cell Lines | Varies (typically in the low micromolar range) | The potency of alkylating agents can differ significantly across cell lines, often influenced by the status of DNA repair pathways and cellular metabolism.[10] |

| LD50 (Median Lethal Dose) | Mouse (oral) | 15.0 mg/kg | This value indicates significant toxicity, a common characteristic of classical chemotherapeutics.[3] |

| DNA Cross-linking Efficiency | In vitro DNA | Comparable to nitrogen mustards like melphalan | Studies have shown that TEM is an efficient agent for inducing DNA interstrand cross-links.[5] |

Experimental Protocols for Assessing Alkylating Activity

The investigation of TEM's mechanism of action relies on specific experimental techniques to detect and quantify DNA damage.

Protocol: Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking

The Comet Assay is a sensitive method for detecting DNA damage, including cross-links. This protocol provides a generalized workflow.

Objective: To determine the extent of TEM-induced DNA interstrand cross-linking in a target cell population.

Methodology:

-

Cell Treatment:

-

Culture target cells to ~80% confluency.

-

Treat cells with varying concentrations of TEM (and a vehicle control) for a defined period (e.g., 2-4 hours).

-

As a positive control for DNA strand breaks, treat a separate batch of cells with a known damaging agent like H₂O₂.

-

-

Sample Preparation:

-

Harvest cells and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

-

Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v).

-

Pipette the mixture onto a specially coated microscope slide and allow it to solidify.

-

-

Cell Lysis:

-

Immerse the slides in a high-salt lysis buffer (containing Triton X-100 and DMSO) overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

-

Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly.

-

-

Visualization and Analysis:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the slides using a fluorescence microscope.

-

Quantify the "comet tail moment" using specialized imaging software. A reduction in tail moment compared to a control treated with a strand-breaking agent indicates the presence of cross-links.

-

References

- 1. ashpublications.org [ashpublications.org]

- 2. Triethylenemelamine - Wikipedia [en.wikipedia.org]

- 3. Triethylenemelamine | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethylenemelamine [webbook.nist.gov]

- 5. N2,N4,N6-tri(hydroxymethyl)-N2,N4,N6-trimethylmelamine (trimelamol) is an efficient DNA cross-linking agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of Triethylenemelamine (TEM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenemelamine (TEM), a trifunctional aziridine derivative of 1,3,5-triazine, emerged in the mid-20th century as a potent alkylating agent with significant applications in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TEM. It details the experimental protocols for its synthesis from cyanuric chloride and ethylenimine, presents its physicochemical and spectral properties in structured tables, and summarizes its clinical efficacy in hematological malignancies. Furthermore, this guide elucidates the molecular signaling pathways perturbed by TEM-induced DNA damage, leading to cell cycle arrest and apoptosis. The information is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Discovery and Historical Context

Triethylenemelamine (TEM), also known as Tretamine, was first synthesized in the late 1940s. It was developed as part of a broader investigation into the biological effects of nitrogen mustards and their analogues, which were known to have radiomimetic and cytotoxic properties. Early studies quickly established its efficacy as a chemotherapeutic agent, particularly in the palliative treatment of lymphomas and leukemias.[1][2][3][4][5][6] Unlike many of its contemporaries, TEM could be administered orally, which was a significant advantage at the time. Its use in clinical practice was prominent in the 1950s and 1960s for managing conditions such as Hodgkin's disease and chronic leukemias.[1][3][6]

Synthesis of Triethylenemelamine

The synthesis of Triethylenemelamine is primarily achieved through the nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with ethylenimine (aziridine). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The sequential substitution of the three chlorine atoms is temperature-dependent.

Reaction Scheme

Caption: Reaction scheme for the synthesis of Triethylenemelamine.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted s-triazines.[7]

Materials:

-

Cyanuric chloride (1 equivalent)

-

Aziridine (3 equivalents)

-

Triethylamine (3 equivalents)

-

Anhydrous acetone (solvent)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

A solution of cyanuric chloride in anhydrous acetone is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath to 0-5 °C.

-

A solution of aziridine (3 equivalents) and triethylamine (3 equivalents) in anhydrous acetone is prepared and placed in the dropping funnel.

-

The aziridine/triethylamine solution is added dropwise to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete substitution.

-

The triethylamine hydrochloride salt that precipitates is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude Triethylenemelamine can be purified by recrystallization from a suitable solvent such as chloroform or ethanol.

Safety Precautions: Cyanuric chloride is a lachrymator and corrosive. Aziridine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for Triethylenemelamine.

Table 1: Physicochemical Properties of Triethylenemelamine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₆ | [8][9] |

| Molar Mass | 204.23 g/mol | [8][9] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 139 °C (decomposes) | [8] |

| Solubility | Soluble in water, chloroform, ethanol | [8] |

| IUPAC Name | 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | [8][9] |

| CAS Number | 51-18-3 | [8][9] |

Table 2: Spectral Data of Triethylenemelamine

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aziridine ring protons. | [8][10] |

| ¹³C NMR | Resonances for the triazine ring carbons and the aziridine ring carbons. | [10][11] |

| Infrared (IR) | Characteristic absorptions for the triazine ring and C-N stretching of the aziridine groups. The spectrum lacks N-H stretching bands. | [12][13] |

| Mass Spec (MS) | Molecular ion peak (M+) at m/z 204. Fragmentation pattern shows loss of aziridine rings. | [8][14][15][16] |

Mechanism of Action and Signaling Pathways

Triethylenemelamine is a polyfunctional alkylating agent. Its cytotoxicity stems from its ability to transfer its ethylenimino groups to nucleophilic sites on cellular macromolecules, most importantly DNA.[17][18][19]

DNA Alkylation Workflow

The aziridinium ions generated from TEM are highly reactive electrophiles that readily attack electron-rich centers in DNA, primarily the N7 position of guanine and the N3 position of adenine. As a trifunctional agent, TEM can induce both mono-adducts and, more critically, inter- and intra-strand cross-links in the DNA double helix.

Caption: Workflow of TEM-induced DNA alkylation.

Cellular Response to DNA Damage

The formation of bulky DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is too extensive, initiate programmed cell death (apoptosis).

Caption: Simplified signaling pathway of the cellular response to TEM.

Apoptosis Induction

If the DNA damage is beyond repair, the p53 tumor suppressor protein plays a crucial role in initiating apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade.[20][21][22][23][24]

Caption: p53-mediated intrinsic apoptosis pathway induced by TEM.

Clinical Efficacy and In Vitro Cytotoxicity

Triethylenemelamine demonstrated notable clinical activity against various hematological malignancies. The tables below summarize available data on its in vitro cytotoxicity and clinical trial outcomes.

Table 3: In Vitro Cytotoxicity of Triethylenemelamine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| MV-4-11 | Acute Myeloid Leukemia | Data not available in searched literature | [25] |

| Various Leukemia Cell Lines | Leukemia | Specific IC₅₀ values for TEM not found in the searched literature, though general sensitivity is noted. | [26][27][28][29][30][31] |

| Various Lymphoma Cell Lines | Lymphoma | Specific IC₅₀ values for TEM not found in the searched literature, though general sensitivity is noted. | [29] |

Table 4: Summary of Early Clinical Trial Results for Triethylenemelamine

| Disease | Number of Patients | Response Rate (Complete + Partial Remission) | Key Findings | Reference(s) |

| Hodgkin's Lymphoma | Not specified in snippets | Qualitative reports of efficacy. | Effective in producing temporary remissions. | [1][32][33][34][35] |

| Chronic Lymphocytic Leukemia | Not specified in snippets | Qualitative reports of efficacy. | One of the primary indications for TEM use. | [3][6][8] |

| Other Leukemias & Lymphomas | Not specified in snippets | Qualitative reports of efficacy. | Showed activity against a range of hematologic cancers. | [2][3][4][6][34][36][37] |

Note: The clinical data for Triethylenemelamine largely originates from studies conducted in the 1950s and 1960s. While these studies established its clinical utility, the reporting standards of that era often lacked the detailed quantitative analysis common in modern clinical trials. The provided citations confirm its use and general effectiveness in these diseases.

Conclusion

Triethylenemelamine holds a significant place in the history of cancer chemotherapy as an early and effective oral alkylating agent. Its synthesis from readily available starting materials and its mechanism of action via DNA alkylation are well-understood. While it has been largely superseded by newer agents with improved therapeutic indices, the study of TEM provides valuable insights into the principles of DNA-damaging chemotherapy and the cellular responses to such agents. This technical guide serves as a consolidated resource for researchers interested in the historical context, synthesis, and biological activity of this important molecule. Further research to fully quantitate its cytotoxicity against a modern panel of cancer cell lines could provide a more complete picture of its activity profile.

References

- 1. Triethylene melamine in the treatment of Hodgkin's disease and other lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triethylene melamine (T.E.M.) in acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of triethylene melamine in treatment of leukemia and leukosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triethylene melamine in the treatment of lymphomas and other neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triethylene melamine in clinical cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results in the use of triethylene melamine (TEM) in malignant lymphomas and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Triethylenemelamine | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triethylenemelamine - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. TRIETHYLENEMELAMINE(51-18-3) 13C NMR [m.chemicalbook.com]

- 12. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study [mdpi.com]

- 13. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triethylenemelamine [webbook.nist.gov]

- 15. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Triethylamine [webbook.nist.gov]

- 17. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Induction of Apoptosis by Melamine in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 29. researchgate.net [researchgate.net]

- 30. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 32. Novel agents in the treatment of Hodgkin lymphoma: Biological basis and clinical results - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Triethylene melamine in the treatment of neoplastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. In Landmark Study, Immunotherapy Boosts Survival of Advanced Hodgkin Lymphoma | URMC Newsroom [urmc.rochester.edu]

- 36. news-medical.net [news-medical.net]

- 37. cityofhope.org [cityofhope.org]

Triethylenemelamine: A Technical Overview for Researchers

Abstract

Triethylenemelamine (TEM) is a trifunctional alkylating agent with a history of use as an antineoplastic drug and current applications as a research chemical and insect chemosterilant. Its cytotoxic effects are mediated through the cross-linking of DNA, a mechanism that has made it a subject of study in oncology and molecular biology. This document provides a comprehensive technical overview of Triethylenemelamine, including its chemical and physical properties, molecular structure, synthesis, mechanism of action, and key experimental protocols relevant to its application in research and drug development.

Chemical Identity and Properties

Triethylenemelamine is identified by the CAS number 51-18-3 .[1][2][3][4][5] It is also known by other names, including Tretamine and 2,4,6-tris(1-aziridinyl)-1,3,5-triazine.[2][3][6] The compound is a white, odorless crystalline powder.[3][4]

Table 1: Chemical Identifiers for Triethylenemelamine

| Identifier | Value |

| CAS Number | 51-18-3[1][3] |

| PubChem CID | 5799[3] |

| EC Number | 200-083-5[1][3] |

| UNII | F7IY6HZG9D[1][3] |

| ChEMBL ID | CHEMBL502384[1][3] |

| IUPAC Name | 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine[3] |

| SMILES | C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4[3][5] |

| Molecular Formula | C9H12N6[1][2][3] |

Table 2: Physical and Chemical Properties of Triethylenemelamine

| Property | Value |

| Molecular Weight | 204.23 g/mol [1][3] |

| Melting Point | 160 °C (decomposes)[1][3][4] |

| Boiling Point | 430.2 °C at 760 mmHg (estimated)[1] |

| Density | 1.617 g/cm³[1] |

| Solubility | Soluble in water (40% w/w at 26°C), chloroform, and other organic solvents.[7] |

| Stability | Polymerizes at room temperature, especially in the presence of heat or moisture.[4] Aqueous solutions are stable for about 3 months when stored at 4°C.[3][7] |

Molecular Structure

Triethylenemelamine consists of a central 1,3,5-triazine ring substituted with three aziridine (ethylenimine) groups. The strained aziridine rings are key to its reactivity as an alkylating agent.

Caption: 2D structure of Triethylenemelamine.

Synthesis

The synthesis of Triethylenemelamine is typically achieved through the reaction of cyanuric chloride with ethylenimine. This reaction is a nucleophilic substitution where the nitrogen atoms of the ethylenimine rings displace the chlorine atoms on the triazine core.

Caption: Simplified reaction scheme for the synthesis of Triethylenemelamine.

Mechanism of Action: DNA Alkylation

Triethylenemelamine functions as a polyfunctional alkylating agent. Under physiological conditions, the strained aziridine rings can be protonated, which facilitates their opening and the formation of highly reactive ethylenimonium ions. These electrophilic species then react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA. As a trifunctional agent, a single molecule of TEM can react with multiple DNA bases, leading to the formation of both intrastrand and interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for Triethylenemelamine as a DNA alkylating agent.

Experimental Protocols

Triethylenemelamine is frequently used as a positive control in mutagenicity assays and as an initiator in carcinogenesis studies.

Two-Stage Carcinogenesis Initiation Assay

This protocol describes the use of TEM as an initiator of skin carcinogenesis in a murine model.

Objective: To determine the tumor-initiating activity of Triethylenemelamine on the dorsal skin of mice.

Methodology:

-

Animal Model: Female CD-1 mice are used.

-

Initiation Phase: A single topical dose of 1.0 µmol of Triethylenemelamine, dissolved in a suitable solvent like acetone, is applied to the shaved dorsal skin of the mice.

-

Promotion Phase: Beginning one week after initiation, a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This is typically done twice a week for a period of 28 weeks.

-

Observation: Mice are monitored weekly for the appearance, number, and size of skin papillomas.

-

Controls: Control groups should include mice treated with the solvent alone, TEM alone, and TPA alone to assess background tumor rates and the effect of each component individually.

Caption: Experimental workflow for a two-stage skin carcinogenesis assay using TEM.

Ames Test (Bacterial Reverse Mutation Assay)

TEM is a known mutagen and is often used as a positive control in the Ames test to ensure the assay is performing correctly.

Objective: To assess the mutagenic potential of a test compound using Salmonella typhimurium strains, with TEM as a positive control.

Methodology:

-

Bacterial Strains: Histidine-dependent (his-) strains of Salmonella typhimurium (e.g., TA100, TA1535) are used.

-

Metabolic Activation (Optional): The assay is performed with and without a mammalian liver extract (S9 fraction) to detect mutagens that require metabolic activation.

-

Exposure: A small volume of the bacterial culture is mixed with the test compound (or TEM for the positive control) and molten top agar.

-

Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-independent state (his+) will grow into visible colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies for the test compound, relative to the negative control, indicates mutagenicity. The TEM-treated plates should show a high number of revertant colonies.

Safety and Handling

Triethylenemelamine is highly toxic and a potent mutagen.[1] It should be handled only in a controlled laboratory environment by trained personnel using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work should be conducted in a chemical fume hood to avoid inhalation of the powder. Due to its ability to polymerize, it should be stored in a refrigerator.[1][4]

References

- 1. Triethylenemelamine: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1067246A - Novel synthesis process of triethylene diamine - Google Patents [patents.google.com]

- 3. ES2449066T3 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]

- 4. Triethylenemelamine | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triethylenemelamine (TEM) is an antitumor agent. Its activity is ... | Study Prep in Pearson+ [pearson.com]

- 6. The reverse experiment in two-stage skin carcinogenesis. It cannot be genuinely performed, but when approximated, it is not innocuous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotoxicity.com [biotoxicity.com]

A Comprehensive Technical Guide to the Solubility and Stability of Triethylenemelamine (TEM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Triethylenemelamine (TEM), a potent alkylating agent with applications in chemotherapy and scientific research. Understanding these fundamental physicochemical properties is critical for its formulation, storage, and effective use in both clinical and laboratory settings.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a crucial parameter for drug formulation, as it dictates the achievable concentration in a dosage form and influences bioavailability.

Stability describes the ability of a substance to resist chemical change or degradation over time under specific conditions (e.g., in solution, exposed to light, or at a certain temperature). For a therapeutic agent like TEM, maintaining chemical integrity is paramount to ensuring its safety and efficacy.

Solubility Profile of Triethylenemelamine

Triethylenemelamine is characterized as a white, odorless crystalline powder.[1] Its solubility is a key consideration for its handling and administration.

Table 1: Solubility of Triethylenemelamine in Various Solvents

| Solvent | Solubility | Temperature | Notes | Citation |

| Water | < 1 mg/mL | 16 °C (61 °F) | Sparingly soluble. | [2] |

| Chloroform | Soluble | Not Specified | Used for recrystallization. | [1] |

| 60-70% Ethanol | Soluble | Not Specified | Recommended for decontamination. | [2] |

Stability of Triethylenemelamine

The stability of TEM is highly dependent on environmental conditions, particularly pH, temperature, and the presence of moisture. The aziridine rings in its structure are susceptible to opening, leading to polymerization and loss of activity.

pH-Dependent Stability in Aqueous Solutions

The pH of the aqueous medium is a critical factor influencing the stability of TEM. Acidic conditions promote the rapid degradation of the molecule.

Table 2: Effect of pH on the Stability of Triethylenemelamine in Aqueous Solution

| pH | Stability | Citation |

| 3.0 | Almost immediate degradation. | [1] |

| 5.0 | Rapid degradation. | [1] |

| 7.5 | Very little degradation. | [1] |

This pH-dependent instability highlights the importance of formulating TEM in neutral or near-neutral solutions for administration and in vitro assays.

Temperature and Storage Stability

Elevated temperatures can accelerate the degradation and polymerization of TEM, both in solid form and in solution.

Table 3: Temperature and Storage Stability of Triethylenemelamine

| Form | Storage Condition | Stability Profile | Citation |

| Solid | 5 °C or 25 °C (in air or under nitrogen) | Stable for 48 days. | [1] |

| Solid | 75 °C | Polymerization at a rate of ~0.25% per day. | [1] |

| Aqueous Solution (Ampuled) | 4 °C | Stable for approximately 3 months. | [1] |

For long-term storage, it is recommended to keep solid TEM in a tightly closed container, under an inert atmosphere, and in a freezer.[2]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the solubility and stability of a compound like TEM. These protocols are based on standard pharmaceutical practices.

Protocol for Solubility Determination (Shake-Flask Method)

This is a common method for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of TEM.

Methodology:

-

Preparation: Add an excess amount of solid TEM to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed or filter the suspension using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of TEM in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility of TEM in that solvent at the specified temperature.

Protocol for Stability-Indicating Assay

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the active ingredient's concentration due to degradation.

Workflow for a Stability Study

Caption: General workflow for conducting a stability study of TEM.

Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC method. The method must be able to separate the intact TEM from its potential degradation products, ensuring that the measurement of TEM is not interfered with by these products.

-

Forced Degradation Studies: Subject TEM solutions to stress conditions to generate degradation products. This helps to validate the specificity of the analytical method. Typical stress conditions include:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature.

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature.

-

Oxidative Degradation: 3% H₂O₂ at a specified temperature.

-

Thermal Degradation: Store solutions at elevated temperatures (e.g., 50 °C, 70 °C).

-

Photostability: Expose solutions to UV and visible light as per ICH guidelines.

-

-

Formal Stability Study:

-

Prepare solutions of TEM in the desired solvents or formulations.

-

Store the solutions under controlled long-term and accelerated storage conditions (e.g., 5 °C, 25 °C/60% RH, 40 °C/75% RH).

-

At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Determine the concentration of TEM remaining at each time point.

-

Plot the concentration of TEM versus time to determine the degradation kinetics (e.g., zero-order, first-order).

-

Calculate key stability parameters such as the degradation rate constant (k) and the half-life (t₁/₂) of TEM under each storage condition.

-

Conclusion

The solubility and stability of Triethylenemelamine are critical parameters that dictate its formulation, storage, and application. It exhibits limited aqueous solubility and is highly susceptible to degradation in acidic conditions and at elevated temperatures. For optimal use, TEM should be stored in a cool, dry place, protected from light, and formulated in neutral pH solutions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the physicochemical properties of TEM in various solvent systems and formulations, ensuring its safe and effective application in research and drug development.

References

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity and Toxicology of Triethylenemelamine

For Researchers, Scientists, and Drug Development Professionals

Triethylenemelamine (TEM), a trifunctional aziridine compound, has a storied history as a potent alkylating agent. Initially explored for its applications in textile finishing and as an insect sterilant, its ability to cross-link DNA quickly drew the attention of the medical community, leading to its investigation as a chemotherapeutic agent.[1] However, the very mechanism that confers its anti-neoplastic properties also underlies its significant toxicity. This technical guide provides a comprehensive overview of the biological activity and toxicology of TEM, presenting key data in a structured format, detailing experimental methodologies, and visualizing its cellular impact.

Biological Activity: A Tale of DNA Alkylation

The biological activity of Triethylenemelamine is fundamentally rooted in its three reactive aziridine rings. These electrophilic groups readily react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA.[2] This interaction leads to the formation of covalent bonds, resulting in both intrastrand and interstrand DNA cross-links.[2][3]

The formation of these cross-links physically obstructs the separation of DNA strands, a critical step in both DNA replication and transcription. This disruption of fundamental cellular processes ultimately triggers cell cycle arrest and can lead to the induction of apoptosis, or programmed cell death.[2] This cytotoxic activity is the basis for TEM's use as an anti-cancer agent, particularly in the treatment of leukemias and lymphomas.[4]

Mechanism of Action: DNA Cross-Linking

The alkylating action of TEM is a multi-step process. Each aziridine ring can open and form a covalent bond with a guanine base on a DNA strand. The presence of three such reactive groups allows a single TEM molecule to bind to multiple guanine residues, effectively "stapling" the DNA strands together. This interstrand cross-linking is a particularly cytotoxic lesion, as it is difficult for the cell's repair machinery to resolve.

Toxicology: The Dark Side of Reactivity

The high reactivity of TEM's aziridine rings is not specific to cancer cells, leading to a significant toxicological profile that affects various organ systems. The primary toxicities are a direct consequence of its DNA-damaging capabilities.

Genotoxicity

TEM is a potent genotoxic agent, capable of inducing a range of genetic alterations. This has been demonstrated in numerous studies utilizing various assays.

-

Micronucleus Test: TEM induces the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This indicates that TEM causes chromosomal breakage (clastogenicity) or interferes with the mitotic apparatus. Dose- and time-dependent increases in micronucleated peripheral reticulocytes have been observed in mice treated with TEM.[5]

-

Sister Chromatid Exchange (SCE): TEM increases the frequency of sister chromatid exchanges, which are reciprocal exchanges of DNA between sister chromatids. While the exact mechanism of SCE formation is not fully understood, it is considered an indicator of DNA damage and repair.

Carcinogenicity

The genotoxic nature of TEM also makes it a carcinogen. Studies in animal models have shown that TEM can initiate tumor formation.

-

Two-Stage Carcinogenesis in Mouse Skin: In a study on female CD-1 mice, a single application of 1 µmol of TEM followed by twice-weekly promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) resulted in 88% of the mice developing papillomas after 28 weeks.[6] In contrast, repeated applications of TEM alone (0.01-1.0 µmol once a week for 32 weeks) did not produce any detectable tumors, suggesting that TEM acts primarily as a tumor initiator.[6]

Reproductive Toxicity

TEM exhibits significant reproductive toxicity, affecting both male and female fertility.

-

Dominant Lethal Effects in Rats: Male Fischer 344 rats administered TEM orally at doses of 0.5 or 1.0 mg/kg/day for four weeks showed significant increases in the resorption rate in untreated females they were mated with.[7] Intraperitoneal administration of a single 0.3 mg/kg dose also led to a significant decrease in the number of implantations and an increase in pre-implantation loss and resorption rate.[7]

-

Effects on Sperm Chromatin Structure: In mice, exposure to TEM has been shown to cause long-term alterations in sperm chromatin structure, as assayed by flow cytometry.[8] These changes, including an increased susceptibility of sperm DNA to denaturation, persisted long after the initial exposure, suggesting a mutagenic effect on spermatogonial stem cells.[8]

-

Decreased Reproductive Fitness in Mice: In DBA-2J mice, a 0.1 mg/kg dose of TEM resulted in decreased overall productivity, as measured by the fertility index, and reduced survival of offspring from birth to weaning.[9]

Acute Toxicity

TEM exhibits high acute toxicity, with the following reported LD50 values:

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | 15.0 mg/kg |

| Mouse | Intraperitoneal | 2.8 mg/kg |

| Rat | Oral | 13.0 mg/kg |

Data sourced from PubChem CID 5799.[4]

Pharmacokinetics

Studies on the pharmacokinetics of TEM indicate rapid distribution and clearance.

-

Rapid Blood Clearance: Following intravenous injection in humans, blood levels of TEM fall rapidly, with only about 10% of the expected concentration remaining just two minutes after administration.[4] A similar rapid disappearance from the blood has been observed in mice and rats.[4]

-

Metabolism and Excretion: In humans and mice, TEM is extensively metabolized, with multiple radioactive metabolites detected in the urine after administration of labeled TEM.[4] A significant portion of the administered radioactivity is excreted in the urine within the first 24-48 hours.[4]

Experimental Protocols

In Vivo Micronucleus Assay

Objective: To assess the clastogenic and aneugenic potential of TEM by quantifying the frequency of micronucleated erythrocytes in bone marrow or peripheral blood of treated animals.

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Dosing: Animals are administered TEM via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various dose levels, including a vehicle control.

-

Sample Collection: At predetermined time points after treatment (e.g., 24 and 48 hours), bone marrow is flushed from the femur or peripheral blood is collected.

-

Slide Preparation:

-

Bone Marrow: A cell suspension is prepared, and a small drop is placed on a clean microscope slide. A smear is made, and the slides are air-dried.

-

Peripheral Blood (Acridine Orange Staining): A drop of blood is placed on an acridine orange-coated slide, a coverslip is applied, and the slide is allowed to stain.[5]

-

-

Staining: Slides are stained with a suitable dye, such as Giemsa or acridine orange, to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature) and to visualize micronuclei.

-

Scoring: Under a microscope, a predetermined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs is calculated for each animal and dose group. Statistical analysis is performed to determine if there is a significant dose-dependent increase in micronuclei formation compared to the control group.

Sperm Chromatin Structure Assay (SCSA)

Objective: To measure the susceptibility of sperm nuclear DNA to denaturation in situ, which is an indicator of DNA fragmentation and chromatin abnormalities.

Methodology:

-

Sample Collection: Caudal epididymal sperm is collected from control and TEM-treated male animals.

-

Sample Preparation: Sperm samples are diluted in a buffer to a concentration of approximately 1-2 x 10^6 sperm/mL.

-

Acid Treatment: A small volume of the sperm suspension is treated with a low-pH detergent solution for a precise duration (e.g., 30 seconds). This acid treatment denatures DNA at the sites of strand breaks.

-

Acridine Orange Staining: The sample is then stained with a purified acridine orange (AO) solution. AO intercalates into double-stranded DNA and fluoresces green, while it associates with single-stranded (denatured) DNA and fluoresces red.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Thousands of individual sperm are measured for their green and red fluorescence.

-

Data Analysis: The data is used to generate a scatterplot of red versus green fluorescence. The percentage of sperm with fragmented DNA (%DFI - DNA Fragmentation Index) is calculated based on the ratio of red to total (red + green) fluorescence. The percentage of sperm with high DNA stainability (%HDS), indicative of immature chromatin, is also determined.

Signaling Pathways

The cellular response to TEM-induced DNA damage is primarily orchestrated by the DNA Damage Response (DDR) pathway. This complex signaling network detects the DNA lesions, initiates cell cycle arrest to allow time for repair, and, if the damage is too severe, triggers apoptosis.

DNA Damage Response and Apoptosis Induction

-

Damage Recognition: The DNA interstrand cross-links created by TEM cause distortions in the DNA helix, which are recognized by sensor proteins of the DDR pathway, such as the Fanconi Anemia (FA) protein complex and other proteins that recognize stalled replication forks.

-

Signal Transduction: This recognition activates key upstream kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).[10] These kinases phosphorylate a cascade of downstream effector proteins.

-

Cell Cycle Arrest: Activated ATM/ATR phosphorylate checkpoint kinases like CHK1 and CHK2. These, in turn, inactivate cell cycle progression proteins (e.g., Cdc25 phosphatases), leading to arrest at the G1/S and G2/M checkpoints. This provides a window for the cell to attempt DNA repair.

-

DNA Repair: The cell employs complex and specialized repair pathways, such as homologous recombination and nucleotide excision repair, to try and resolve the interstrand cross-links.

-

Apoptosis Induction: If the DNA damage is extensive and cannot be repaired, the DDR pathway signals for the initiation of apoptosis. This is often mediated by the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR. p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in cell death.

Conclusion

Triethylenemelamine is a powerful biological agent whose utility is intrinsically linked to its toxicity. Its ability to efficiently cross-link DNA has made it a valuable tool in cancer research and a historically significant, albeit toxic, chemotherapeutic agent. However, this same reactivity makes it a potent mutagen, carcinogen, and reproductive toxicant. A thorough understanding of its mechanisms of action and its toxicological profile, as detailed in this guide, is crucial for researchers and drug development professionals working with alkylating agents and for the continued development of safer and more effective cancer therapies. The detailed experimental protocols and pathway visualizations provided herein serve as a foundational resource for further investigation into the complex biological effects of this and similar compounds.

References